molecular formula C5H5ClN2O3S B6253363 5-chloro-4-hydroxypyridine-3-sulfonamide CAS No. 1352498-42-0

5-chloro-4-hydroxypyridine-3-sulfonamide

Cat. No.: B6253363
CAS No.: 1352498-42-0
M. Wt: 208.6
InChI Key:
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Description

5-chloro-4-hydroxypyridine-3-sulfonamide is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine, hydroxyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-hydroxypyridine, which undergoes chlorination to introduce the chlorine atom at the 5-position.

    Chlorination: This step can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to avoid over-chlorination.

    Sulfonamidation: The chlorinated intermediate is then reacted with a sulfonamide source, such as sulfonamide itself or a sulfonyl chloride, in the presence of a base like triethylamine (Et₃N) to yield 5-chloro-4-hydroxypyridine-3-sulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the selective chlorination and sulfonamidation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 5-chloro-4-pyridone-3-sulfonamide.

    Reduction: 5-chloro-4-hydroxypyridine-3-amine.

    Substitution: 5-substituted-4-hydroxypyridine-3-sulfonamide derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-chloro-4-hydroxypyridine-3-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition. The sulfonamide group is known to mimic the structure of natural substrates, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties. The presence of the sulfonamide group is particularly significant, as it is a common pharmacophore in many drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 5-chloro-4-hydroxypyridine-3-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxypyridine-3-sulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-chloro-4-hydroxypyridine: Lacks the sulfonamide group, which is crucial for its enzyme inhibitory properties.

    5-chloro-3-sulfonamidopyridine: Lacks the hydroxyl group, which may influence its solubility and reactivity.

Uniqueness

5-chloro-4-hydroxypyridine-3-sulfonamide is unique due to the presence of all three functional groups (chlorine, hydroxyl, and sulfonamide) on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

1352498-42-0

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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